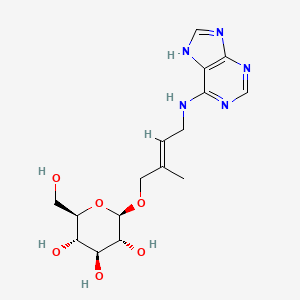

O-beta-D-glucosyl-trans-zeatin

Description

Contextualization within Cytokinin Phytohormones

O-beta-D-glucosyl-trans-zeatin belongs to a class of plant hormones known as cytokinins. nih.gov Cytokinins are essential for a wide range of physiological processes in plants, including cell division (cytokinesis), the formation of new organs, the development of shoots and roots, the growth of auxiliary buds, and the synthesis of chlorophyll (B73375). nih.gov The primary structure of cytokinins is characterized by an N6-substituted adenine (B156593) base. nih.gov The most common naturally occurring cytokinins include trans-zeatin (B1683218) (tZ), cis-zeatin (B600781) (cZ), dihydrozeatin (DHZ), and N6-(Δ2-isopentenyl)adenine (iP). nih.gov

This compound is specifically a derivative of trans-zeatin, which is recognized as a highly active and widespread cytokinin. pnas.org The levels and activities of cytokinins are tightly controlled within the plant through various metabolic processes, including their synthesis, degradation, and conjugation. frontiersin.org The formation of this compound is one such regulatory mechanism that allows the plant to manage the concentration of active cytokinins. pnas.org

Classification as a Glucosylated Cytokinin Conjugate

This compound is classified as a glucosylated cytokinin conjugate. vulcanchem.com This means it is formed by the attachment of a glucose molecule to the trans-zeatin molecule. vulcanchem.com This process, known as glucosylation, is a common modification of cytokinins in plants and can occur at different positions on the cytokinin molecule. nih.gov

Specifically, this compound is an O-glucoside, where the glucose is linked via an oxygen atom on the side chain of the trans-zeatin molecule. nih.govusp.br This is distinct from N-glucosides, where the glucose is attached to a nitrogen atom on the purine (B94841) ring of the cytokinin. nih.gov The formation of O-glucosides is a reversible process, meaning the active cytokinin (trans-zeatin) can be released again when needed by the plant. pnas.org This reversible nature suggests that O-glucosides like this compound function as a storage form of the hormone. pnas.orgusp.br This stored form is also protected from degradation by enzymes called cytokinin oxidases, which would otherwise break down the active hormone. pnas.org

The table below provides a summary of the key characteristics of this compound.

| Property | Value |

| PubChem CID | 5461146 |

| Molecular Formula | C₁₆H₂₃N₅O₆ |

| Molecular Weight | 381.38 g/mol |

| CAS Registry Number | 56329-06-7 |

| ChEBI ID | CHEBI:38266 |

| KEGG ID | C03423 |

Historical Perspective of its Discovery and Initial Characterization

The discovery and characterization of this compound are intertwined with the broader history of cytokinin research. The first naturally occurring cytokinin, zeatin, was identified in 1964 by Letham and his colleagues from extracts of maize (Zea mays). nih.gov This seminal work provided the foundation for understanding the chemical nature of this class of plant hormones. nih.gov

Following the identification of zeatin, subsequent research focused on its various metabolic forms within the plant. Letham and his team were also instrumental in identifying several conjugated forms of zeatin, including the O-glucosides of zeatin and its related compounds. nih.gov The enzyme responsible for the formation of this compound, UDP-glucose:zeatin O-glucosyltransferase, was later isolated and characterized from the seeds of Phaseolus lunatus (lima bean). pnas.org The cloning of the gene encoding this enzyme, designated ZOG1, provided crucial tools for studying the regulation of cytokinin metabolism and the specific role of O-glucosylation in plant development. pnas.org These discoveries highlighted the importance of this compound in the transport, storage, and protection of the active cytokinin, trans-zeatin. pnas.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPDCCPAOMDMPT-HNVSNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346498 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56329-06-7 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of O Beta D Glucosyl Trans Zeatin

Precursor Substrates and Glucosyl Donor Molecules

The biosynthesis of O-beta-D-glucosyl-trans-zeatin is a conjugation reaction requiring two primary molecules: an aglycone substrate and a glucosyl donor.

trans-Zeatin (B1683218) serves as the direct precursor, or aglycone substrate, in the biosynthesis of this compound. wikipedia.org It is a highly active and widespread naturally occurring cytokinin, a class of plant hormones that promote cell division and differentiation. pnas.orgnih.gov The enzymatic reaction involves the attachment of a glucose molecule to the hydroxyl group on the isoprenoid side chain of trans-zeatin. vulcanchem.commdpi.com This modification is one of several that the trans-zeatin side chain can undergo, including reduction to dihydrozeatin and cleavage by oxidases. nih.gov The formation of the O-glucoside is a critical regulatory mechanism, as it reversibly inactivates the hormone and protects it from degradation. pnas.orgnih.gov

The glucose moiety transferred to trans-zeatin is supplied by Uridine (B1682114) Diphosphate-glucose (UDP-glucose). wikipedia.orgsemanticscholar.org This molecule is a common high-energy activated form of glucose used in glycosylation reactions across many biological pathways. nih.govresearchgate.net In this specific pathway, the enzyme UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase facilitates the transfer of the glucosyl group from UDP-glucose to the side-chain hydroxyl group of trans-zeatin, resulting in the formation of this compound and UDP. wikipedia.orgsemanticscholar.org

Role of trans-Zeatin as the Aglycone Substrate

UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase (ZOG) Activity

The key enzyme responsible for the synthesis of this compound is a specific type of glucosyltransferase.

The enzyme that catalyzes the formation of this compound is systematically named UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase, and it is classified under EC number 2.4.1.203. wikipedia.orgexpasy.org A prominent and well-studied example of this enzyme is ZOG1, which was first isolated and characterized from the immature seeds of Phaseolus lunatus (lima bean). pnas.orgnih.gov The gene encoding this enzyme, also named ZOG1, was subsequently cloned. pnas.orgpnas.org The recombinant ZOG1 protein, with a polypeptide molecular weight of 51.4 kDa, has been shown to efficiently convert trans-zeatin into O-glucosylzeatin, exhibiting properties similar to the native enzyme. pnas.orgnih.gov This enzyme is part of the broader family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.orgnih.gov

The UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase from Phaseolus demonstrates high specificity for its substrates. The enzyme shows a strong preference for trans-zeatin as the cytokinin substrate and does not utilize cis-zeatin (B600781), ribosylzeatin, or dihydrozeatin effectively. nih.govnih.gov However, the recombinant protein has been observed to use dihydrozeatin as a substrate, albeit with a much lower affinity compared to trans-zeatin. nih.gov

Regarding the glucosyl donor, the enzyme primarily uses UDP-glucose. nih.gov Interestingly, it can also utilize UDP-xylose to form O-xylosylzeatin, but its affinity for UDP-xylose is significantly lower than for UDP-glucose. pnas.orgnih.govnih.gov

Kinetic studies have provided insight into the enzyme's efficiency. The table below summarizes the Michaelis-Menten constants (K_m) for the O-glucosyltransferase from P. lunatus. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

| Substrate | K_m (Michaelis Constant) |

|---|---|

| trans-Zeatin | 28 µM |

| UDP-glucose | 0.2 mM |

| UDP-xylose | 2.7 mM |

Characterization of ZOG1 (EC 2.4.1.203)

Genetic Basis of O-Glucosylation Enzymes

The ability of plants to perform O-glucosylation of zeatin is encoded by specific genes belonging to the glycosyltransferase superfamily. nih.govnih.gov The first gene identified that codes for a trans-zeatin O-glucosyltransferase was ZOG1 from Phaseolus lunatus. pnas.orgusda.gov This gene contains an open reading frame that encodes a 459-amino acid polypeptide. pnas.orgnih.gov A notable feature of the genomic sequence of P. lunatus ZOG1 is the absence of introns. pnas.orgnih.gov

Following the discovery of ZOG1, other related genes have been identified in various plant species. oup.com For instance, a gene encoding a trans-zeatin O-xylosyltransferase (ZOX1) was isolated from Phaseolus vulgaris. oup.comnih.gov In maize (Zea mays), genes encoding O-glucosyltransferases specific for cis-zeatin, named cisZOG1 and cisZOG2, have been cloned. nih.govoup.com The cisZOG1 gene from maize encodes a protein that is 41% identical to the ZOG1 protein from Phaseolus. nih.govresearchgate.net These enzymes belong to Family 1 of the UDP-sugar requiring glycosyltransferases. nih.gov The identification and characterization of these genes provide crucial tools for understanding the regulation of cytokinin metabolism and its impact on plant growth and development. pnas.orgnih.gov

Identification of Other Relevant UDP-glycosyltransferases (UGTs), e.g., UGT85A1

While ZOG1 from Phaseolus was a pioneering discovery, subsequent research has identified other UDP-glycosyltransferases (UGTs) involved in zeatin glucosylation in various plant species. In the model plant Arabidopsis thaliana, several UGTs have been characterized. Among them, UGT85A1 has been identified as a key enzyme in the O-glucosylation of trans-zeatin. uniprot.orgwikigenes.orgoup.com

Overexpression of the UGT85A1 gene in Arabidopsis leads to a significant increase in the accumulation of trans-zeatin O-glucosides. researchgate.net This modification, in turn, affects the plant's sensitivity to exogenously applied trans-zeatin, particularly in processes like primary root elongation and lateral root formation. researchgate.net Biochemical assays have confirmed that UGT85A1 is active on trans-zeatin and dihydrozeatin. uniprot.orgwikigenes.org Interestingly, while it can also act on cis-zeatin in vitro, its primary role in planta appears to be related to trans-zeatin homeostasis. uniprot.orgresearchgate.net

The identification of UGTs like UGT85A1 underscores the widespread importance of O-glucosylation in managing cytokinin levels across the plant kingdom. wikigenes.org

Distinction from cis-Zeatin O-Glucosyltransferase (cisZOG1)

The biosynthesis of zeatin glucosides is further complicated by the existence of geometric isomers, trans- and cis-zeatin. Plants have evolved distinct enzymatic pathways to handle these isomers, highlighting a specificity in their metabolic processing. usda.gov

Specificity of cisZOG1 (EC 2.4.1.215)

A key enzyme in the metabolism of cis-zeatin is cis-zeatin O-glucosyltransferase (cisZOG1) , which has been notably characterized in maize (Zea mays). uniprot.orgrhea-db.org This enzyme, classified under EC 2.4.1.215, exhibits a high degree of specificity for cis-zeatin as its substrate. uniprot.orgexpasy.org

Key characteristics of cisZOG1 include:

Substrate Specificity: It effectively catalyzes the formation of O-beta-D-glucosyl-cis-zeatin from cis-zeatin and UDP-glucose. uniprot.orgexpasy.org However, it does not show activity towards trans-zeatin, trans-ribosylzeatin, or cis-ribosylzeatin. expasy.org This strict specificity distinguishes it from the trans-zeatin O-glucosyltransferases.

Biochemical Properties: The recombinant cisZOG1 enzyme from maize has a pH optimum of 7.5 and a Km value for cis-zeatin of 46 μM. uniprot.orgrhea-db.org

Gene Expression: In maize, cisZOG1 is highly expressed in the roots, with lower levels of expression in the kernel and cob, and weak to no expression in leaves and stems. uniprot.org

The existence of a dedicated enzyme for cis-zeatin glucosylation suggests that this isomer and its glucosylated form have specific physiological roles in plants like maize, where cis-zeatin can be a major cytokinin component. rhea-db.orgresearchgate.net

Parallel and Divergent Biosynthetic Pathways for Zeatin Isomers

The biosynthesis of the different zeatin isomers, trans and cis, proceeds through distinct and largely parallel pathways.

trans-Zeatin Biosynthesis: The primary pathway for de novo trans-zeatin biosynthesis is the isopentenyladenine-dependent pathway. oup.com This involves the production of isopentenyladenine (iP) type cytokinins first, which are then hydroxylated by cytochrome P450 monooxygenases (CYP735A) to form trans-zeatin. oup.comnih.gov This pathway is considered the predominant route for trans-zeatin production in many angiosperms. nih.gov

cis-Zeatin Biosynthesis: In contrast, cis-zeatin isomers are primarily derived from the degradation of tRNA that has been prenylated by tRNA-isopentenyltransferase. nih.govnih.gov To date, a direct de novo synthesis pathway for cis-zeatin, analogous to that for trans-zeatin, has not been fully established in plants. theses.cz

While some studies have suggested the possibility of a cis-trans isomerase that could convert cis-zeatin to trans-zeatin, the CYP735A pathway is generally accepted as the main source of trans-zeatin types. nih.govnih.gov The presence of isomer-specific O-glucosyltransferases, like ZOG1 for trans-zeatin and cisZOG1 for cis-zeatin, further reinforces the concept of separate metabolic fates and regulatory mechanisms for these two isomers once they are formed. usda.gov This enzymatic segregation allows for independent control over the activity and storage of trans- and cis-zeatin pools within the plant.

Metabolism and Homeostasis of O Beta D Glucosyl Trans Zeatin

Role as a Storage Form of Cytokinins

O-beta-D-glucosyl-trans-zeatin is widely recognized as a primary storage form of the highly active cytokinin, trans-zeatin (B1683218). nih.govbiosynth.com This conjugation with glucose serves to temporarily inactivate the hormone, allowing the plant to maintain a reservoir of cytokinin that can be mobilized when needed. biosynth.comvulcanchem.com

Inactive Conjugate Status in Planta

In its glucosylated form, this compound is considered biologically inactive. plos.orgnih.gov The attachment of a glucose molecule to the side chain of trans-zeatin prevents it from binding to cytokinin receptors, thereby inhibiting its hormonal activity. nih.govfrontiersin.org This is in contrast to the free base form, trans-zeatin, which is a potent regulator of various physiological processes. frontiersin.org The O-glucosides are considered reversibly inactive, unlike N-glucosides which are generally thought to be products of irreversible deactivation. plos.orgfrontiersin.org

Reversible Hydrolysis and Activation

A key characteristic of this compound is the reversibility of its formation. vulcanchem.compnas.org This allows the plant to release the active cytokinin, trans-zeatin, from its inactive storage form when physiologically required. biosynth.com

Beta-Glucosidase (EC 3.2.1.21) Mediated Deconjugation

The hydrolysis of this compound back to the active trans-zeatin is catalyzed by a class of enzymes known as β-glucosidases (EC 3.2.1.21). nih.govoup.comnih.gov These enzymes cleave the O-glycosidic bond, releasing the glucose molecule and the active cytokinin. vulcanchem.com Research has shown that β-glucosidases capable of degrading zeatin-O-glucoside are present in various plant tissues, including the root meristem of maize and the seeds of Brassica napus. oup.comnih.gov The localization of these enzymes suggests a spatially controlled release of active cytokinins. oup.comnih.gov

Physiological Implications of Reversibility

The reversible nature of O-glucosylation has significant physiological consequences for the plant. nih.gov It provides a mechanism for the controlled release of active cytokinins, which can then participate in signaling pathways that regulate numerous aspects of plant growth and development. researchgate.net For example, the release of active cytokinins can influence shoot and root growth, delay leaf senescence, and reduce apical dominance. nih.gov This ability to rapidly modulate the levels of active cytokinins through the hydrolysis of their O-glucoside conjugates is a critical component of a plant's ability to adapt to changing conditions. nih.gov

Resistance to Cytokinin Oxidase/Dehydrogenase (CKX) Degradation

A crucial advantage of storing cytokinins as O-glucosides is their resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.govpnas.orgmdpi.com CKX is the primary enzyme responsible for the irreversible degradation of active cytokinins with an unsaturated isoprenoid side chain, such as trans-zeatin. oup.comchem-soc.si By converting trans-zeatin into its O-glucoside, the plant effectively protects it from this degradation pathway. vulcanchem.comnih.gov This resistance ensures that the stored pool of cytokinin remains intact and available for future activation, contributing to long-term hormonal homeostasis. vulcanchem.comresearchgate.net

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | EC Number | Function | Reference |

| Zeatin O-glucosyltransferase | 2.4.1.203 | Catalyzes the formation of this compound from trans-zeatin and UDP-glucose. | uniprot.org |

| Beta-Glucosidase | 3.2.1.21 | Catalyzes the hydrolysis of this compound to release active trans-zeatin. | oup.com |

| Cytokinin Oxidase/Dehydrogenase (CKX) | 1.5.99.12 | Irreversibly degrades active cytokinins like trans-zeatin; this compound is resistant. | chem-soc.si |

Protective Role Against Side-Chain Cleavage

The conjugation of a glucose molecule to the side chain of trans-zeatin to form this compound is a significant metabolic strategy employed by plants to protect the hormone from degradation. vulcanchem.com A primary catabolic pathway for active cytokinins, such as trans-zeatin, is the irreversible cleavage of the N6-isoprenoid side chain. nih.govoup.comtheses.cz This degradation is catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes, which specifically target cytokinins with unsaturated isoprenoid side chains. vulcanchem.comnih.gov

Research has consistently shown that O-glycosyl derivatives of zeatin are resistant to the action of CKX. oup.comoup.compnas.org The attachment of the glucose moiety at the hydroxyl group of the trans-zeatin side chain effectively shields the molecule from recognition and cleavage by cytokinin oxidases. vulcanchem.compnas.org This protective mechanism prevents the breakdown of the active cytokinin structure, thereby extending its metabolic half-life within the plant. vulcanchem.com By converting trans-zeatin into its O-glucoside form, plants can maintain a reservoir of this vital hormone, safeguarded from rapid enzymatic degradation. vulcanchem.comoup.com

Differential Susceptibility Compared to Free Cytokinins

There is a marked difference in the metabolic stability between this compound and its aglycone, the free cytokinin trans-zeatin. Free trans-zeatin, being an active form of cytokinin with an unsaturated side chain, is highly susceptible to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.gov This enzymatic action represents a major route for inactivating and catabolizing active cytokinins in plants. nih.govresearchgate.net

In contrast, this compound demonstrates significant resistance to this degradation pathway. vulcanchem.comoup.com The O-glucosylation of the side chain renders the molecule a poor substrate for CKX, an enzyme that readily degrades the free base form. oup.compnas.org This differential susceptibility is a cornerstone of cytokinin homeostasis, allowing the plant to distinguish between active forms ready for signaling and protected storage forms. While free zeatin is rapidly turned over, this compound persists, serving as a stable, inactive reserve. vulcanchem.comoup.com

Dynamic Regulation of Cytokinin Levels

Interconversion with Active Cytokinin Forms

A key feature of this compound in the regulation of cytokinin levels is the reversible nature of its formation. vulcanchem.commdpi.com This interconversion between the inactive, glucosylated form and the active, free-base form allows plants to dynamically manage their pool of active cytokinins. vulcanchem.comnih.gov The process of glucosylation is catalyzed by enzymes known as O-glucosyltransferases (OGTs), specifically UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase (EC 2.4.1.203), which transfers a glucose moiety from UDP-glucose to trans-zeatin. nih.govwikipedia.org

The reverse reaction, which releases the active free cytokinin, is catalyzed by β-glucosidase enzymes (EC 3.2.1.21). vulcanchem.comoup.comnih.gov These enzymes hydrolyze the O-glycosidic bond, freeing trans-zeatin from its glucose conjugate. vulcanchem.comoup.com This ability to be reactivated distinguishes O-glucosides from N-glucosides, which are generally considered to be irreversibly inactivated forms of cytokinins. nih.govfrontiersin.org Consequently, this compound functions as a reversible, inactive storage form of the hormone. oup.comnih.govnih.gov This enzymatic release allows the plant to quickly increase the concentration of active cytokinin in response to specific developmental or environmental signals without relying solely on de novo biosynthesis, which is a slower process. oup.com

Table 1: Key Enzymes in the Interconversion of trans-Zeatin and this compound

| Enzyme | EC Number | Function |

| UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase | 2.4.1.203 | Catalyzes the formation of this compound from trans-zeatin and UDP-glucose. wikipedia.org |

| β-glucosidase | 3.2.1.21 | Catalyzes the hydrolysis of this compound to release free trans-zeatin. vulcanchem.comoup.com |

Impact on Overall Cytokinin Homeostasis Network

The metabolism of this compound is an integral part of the complex network that maintains cytokinin homeostasis in plants. vulcanchem.comfrontiersin.orgnih.gov This network tightly controls the levels of active cytokinins through a balance of biosynthesis, degradation, and conjugation/deconjugation. nih.govresearchgate.net O-glucosylation acts as a critical regulatory switch, allowing the cell to sequester excess active cytokinin into a stable, protected, and transportable form. vulcanchem.compnas.orgnih.gov

By being resistant to CKX degradation, this compound ensures that a pool of potential cytokinin is preserved. vulcanchem.comoup.com The reversible nature of this conjugation means that it is not a terminal inactivation but a temporary storage state. nih.gov The expression and activity of both O-glucosyltransferases and β-glucosidases are themselves regulated, responding to various developmental stages and environmental cues, which in turn modulates the balance between active and storage forms of cytokinins. vulcanchem.comnih.gov This dynamic interplay allows the plant to fine-tune cellular cytokinin concentrations with precision, impacting processes from cell division and differentiation to senescence and stress responses. nih.govnih.gov Therefore, the interconversion of trans-zeatin and this compound is a crucial mechanism for maintaining hormonal balance and ensuring appropriate physiological responses. vulcanchem.comnih.gov

Physiological and Developmental Functions of O Beta D Glucosyl Trans Zeatin in Plants

Modulatory Role in Cell Division and Differentiation

Cytokinins are fundamental regulators of cell division and differentiation in plants. nih.govpnas.org The conjugation of the active cytokinin, trans-zeatin (B1683218), to a glucose molecule to form O-beta-D-glucosyl-trans-zeatin is a key mechanism for controlling the concentration of active cytokinins within plant tissues. nih.gov This reversible inactivation prevents the continuous stimulation of cell division, allowing for controlled growth and development. nih.gov

The process of O-glucosylation is catalyzed by the enzyme zeatin O-glucosyltransferase (ZOG). nih.gov By converting trans-zeatin into its O-glucoside form, the plant can store it in an inactive state. nih.gov This stored form is protected from degradation by cytokinin oxidases, which specifically target active cytokinins. nih.govnih.gov When the plant requires an increase in cell division or needs to initiate differentiation processes, the enzyme β-glucosidase can hydrolyze the O-glycosidic bond, releasing active trans-zeatin. nih.gov This mechanism provides a rapid way to modulate the levels of active cytokinins at specific sites, such as the root meristem, where β-glucosidase is highly expressed. nih.gov

Studies in various plant species have demonstrated the importance of this regulatory system. For instance, information on local nitrate (B79036) availability is relayed to the shoot via long-distance signals, including cytokinins like trans-zeatin. oup.com The perception of trans-zeatin in the shoot leads to transcriptional changes that signal back to the roots to induce proliferation in nitrate-rich areas, a process that inherently involves controlled cell division and differentiation. oup.com

Influence on Shoot and Root Morphogenesis

Cytokinins generally inhibit primary root elongation and lateral root initiation. biologists.com The conversion of active trans-zeatin to this compound can therefore lead to a decrease in physiologically active cytokinins in the roots, which in turn can stimulate root growth. nih.gov

Research involving the overexpression of the ZOG1 gene (encoding zeatin O-glucosyltransferase) in maize resulted in plants with an increased root mass and branching. nih.gov This phenotype is characteristic of cytokinin deficiency and suggests that the enhanced glucosylation of zeatin led to a reduction in active cytokinin levels, thereby promoting root development. nih.gov Conversely, down-regulating the expression of a putative zeatin O-glucosyltransferase, OscZOG1, in rice led to the inhibition of lateral root growth. nih.gov

This modulation of root architecture is critical for the plant's ability to explore the soil for water and nutrients. For example, in response to nitrogen availability, plants can adjust their root system. hep.com.cn Systemic nitrogen signaling involves the transport of trans-zeatin from the roots to the shoots, which then sends signals back to the roots to regulate their growth in response to nutrient patches. oup.com The controlled release of active zeatin from this compound in specific root zones is a likely component of this complex regulatory network. nih.govoup.com

Table 1: Impact of Modulated Zeatin O-Glucosylation on Root Development

| Plant Species | Genetic Modification | Effect on Zeatin O-Glucosylation | Observed Root Phenotype | Reference |

| Maize (Zea mays) | Overexpression of ZOG1 | Increased | Increased root mass and branching | nih.gov |

| Rice (Oryza sativa) | RNA interference of OscZOG1 | Decreased | Inhibited lateral root growth | nih.gov |

In contrast to their role in roots, cytokinins promote shoot growth and branching, counteracting the effect of auxin in maintaining apical dominance. oup.comresearchgate.net Therefore, the sequestration of active zeatin as this compound can have significant consequences for shoot morphology.

In maize plants overexpressing the ZOG1 gene, the resulting cytokinin-deficient state led to shorter stature, thinner stems, narrower leaves, and smaller meristems. nih.gov This demonstrates that an over-accumulation of this compound at the expense of active cytokinins can retard shoot growth. nih.gov

Regulation of Root System Architecture

Involvement in Reproductive Development

The regulation of active cytokinin levels through the formation of this compound is also implicated in the control of reproductive processes, from the initiation of reproductive structures to the germination of seeds. pnas.orgvulcanchem.comnih.gov

Research in lodgepole pine (Pinus contorta) has linked cytokinin profiles to cone bud initiation and yield. A study comparing high and low cone-producing genotypes revealed differences in the concentrations of various cytokinins. ebi.ac.uk Notably, the high cone-producing genotype generally had higher concentrations of trans-zeatin-O-glucoside. ebi.ac.uk Furthermore, the ratio of total zeatin-type cytokinins to isopentenyl-type cytokinins was approximately three times higher in the high-producing genotype during the period of female cone bud differentiation. ebi.ac.uk This suggests that the accumulation and potential for release of zeatin from its O-glucoside form may play a role in promoting reproductive bud formation. ebi.ac.uk

Seed dormancy and germination are complex processes regulated by the interplay of various hormones, including cytokinins and abscisic acid (ABA). researchgate.net While ABA is generally associated with inducing and maintaining dormancy, cytokinins can promote the transition from dormancy to germination. researchgate.netmdpi.com

The role of this compound in this context is likely as a stored, inactive form of cytokinin that can be mobilized to promote germination when conditions are favorable. nih.govoup.com Studies have shown that cis-zeatin-type cytokinins, which are structurally related to the trans-isomer, may play a role during periods of limited growth or dormancy, such as in seeds. nih.gov In dry Arabidopsis seeds, cis-zeatin (B600781) derivatives were the major cytokinins present. oup.com The reversible nature of O-glucosylation allows for the release of active zeatin, which can then help to overcome dormancy and initiate the germination process. nih.gov

Cone Bud Initiation and Yield

Regulation of Senescence and Leaf Development

The conversion of active trans-zeatin to its O-glucoside is a key metabolic process that influences the pool of active cytokinins available to regulate developmental processes. pnas.org While the O-glucoside itself is considered inactive, it can be hydrolyzed back to the active trans-zeatin by β-glucosidases. pnas.orgnih.gov This reversible glucosylation provides a mechanism for the plant to store excess cytokinins and release them when needed, thereby modulating processes like leaf development and the timing of senescence. pnas.org

Studies in various plant species have highlighted the importance of this regulatory mechanism. For instance, in Arabidopsis, a significant increase in trans-zeatin-O-glucoside (tZOG) is observed in senescent leaves, coinciding with a decrease in active cytokinin forms. frontiersin.org This suggests a dynamic regulation of cytokinin activity through glucosylation during the senescence process. Overexpression of genes encoding for O-glucosyltransferases, the enzymes responsible for forming these glucosides, has been shown to impact leaf development, sometimes leading to delayed senescence and altered plant architecture, reflecting an increase in active cytokinin levels. nih.gov

The regulation of leaf development by cytokinins extends to promoting leaf expansion and bud formation. pnas.org By serving as a readily available source of active cytokinin, this compound indirectly contributes to these fundamental aspects of plant growth.

Contribution to Chlorophyll (B73375) Content

The influence of this compound on chlorophyll content is intrinsically linked to its role in delaying leaf senescence. One of the primary indicators of senescence is the degradation of chlorophyll. plos.org Active cytokinins are known to delay this degradation process. plos.orgnih.gov

While this compound itself is inactive, its conversion back to the biologically active trans-zeatin is crucial for this effect. pnas.org Exogenous application of active cytokinins has been demonstrated to effectively retain chlorophyll in detached leaves, thereby delaying the visual symptoms of senescence. nih.govsemanticscholar.org For example, in experiments with detached Arabidopsis cotyledons, treatment with trans-zeatin significantly delayed chlorophyll degradation compared to controls. nih.gov

The accumulation of O-glucosides, including this compound, in aging leaves, followed by their potential conversion back to active forms, represents a mechanism to finely tune the cytokinin levels required to maintain chlorophyll and photosynthetic activity. frontiersin.org Research involving the overexpression of cytokinin O-glucosyltransferase genes has reported increased chlorophyll content and delayed senescence, which is attributed to an increase in the pool of active cytokinins. nih.gov

Table 1: Effect of Different Cytokinins on Chlorophyll Retention in Detached Leaves

| Treatment | Plant Species | Observation | Reference |

| trans-Zeatin (tZ) | Arabidopsis thaliana | Significantly more chlorophyll retained than solvent control. | nih.gov |

| trans-Zeatin-7-glucoside (tZ7G) | Arabidopsis thaliana | Retained similar levels of chlorophyll as tZ. | nih.gov |

| trans-Zeatin-9-glucoside (tZ9G) | Arabidopsis thaliana | Retained similar levels of chlorophyll as tZ. | nih.gov |

| trans-Zeatin (tZ) | Oat | Delayed chlorophyll degradation. | oup.com |

| cis-Zeatin (cZ) | Oat | Showed milder activity in chlorophyll retention compared to tZ. | oup.com |

Interactions with Other Phytohormone Pathways

The physiological functions of this compound, through its conversion to active cytokinins, are deeply intertwined with the signaling pathways of other major phytohormones. This crosstalk is essential for coordinating plant growth and development.

The balance between cytokinins and auxins is a cornerstone of plant developmental regulation. Cytokinins, including trans-zeatin released from its O-glucoside form, and auxins like Indole-3-acetic acid (IAA) often have antagonistic or synergistic interactions depending on the specific developmental context. For instance, the ratio of auxin to cytokinin is a critical determinant in the formation of roots and shoots in tissue culture.

Auxin transport and signaling can be influenced by cytokinin levels. Conversely, auxin can affect cytokinin metabolism. While direct studies on the interaction of this compound with auxin pathways are limited, the established crosstalk between active cytokinins and auxins provides a framework for understanding its indirect role. For example, auxin can inhibit the expression of genes involved in cytokinin signaling. nih.gov The release of active cytokinin from this compound can, in turn, influence local auxin concentrations and responses, thereby affecting processes like apical dominance and lateral root formation.

Cytokinins and Abscisic Acid (ABA) often exhibit antagonistic effects, particularly in the regulation of senescence and stress responses. frontiersin.org While cytokinins generally delay senescence, ABA is a well-known promoter of this process. frontiersin.org

The conversion of trans-zeatin to this compound and its subsequent release is a key regulatory point in this balance. In a study on lodgepole pine, genotypes with higher cone production showed higher concentrations of trans-zeatin-O-glucoside and lower concentrations of ABA compared to low-producing genotypes. ebi.ac.uk This suggests an inverse relationship between the storage form of this cytokinin and the levels of ABA during certain developmental stages. ebi.ac.uk

Furthermore, the glucosylation process itself is a common modification for both cytokinins and ABA. The formation of ABA-glucose ester (ABA-GE) is a major pathway for inactivating ABA. nih.gov The enzymes responsible for glucosylating these hormones, glucosyltransferases, can be specific, but the shared mechanism of glucosylation highlights a potential point of regulatory convergence. However, it has been shown that the enzyme AtBG1, which hydrolyzes ABA-GE to release active ABA, has no activity with O-beta-D-glucopyranosyl zeatin, indicating specificity in the deglucosylation process. uniprot.org

Cytokinins and Gibberellins (B7789140) (GAs) interact to regulate various aspects of plant development, including shoot growth and leaf expansion. Both hormones are generally considered positive regulators of growth. The interplay between these two hormone classes is complex and can be both synergistic and antagonistic.

The release of active trans-zeatin from this compound can influence the cytokinin-gibberellin balance, which is crucial for processes like the transition from vegetative to reproductive growth. While specific research on the direct relationship between this compound and GA pathways is not extensive, the established interactions between the active hormone forms are informative. For example, both cytokinins and gibberellins are involved in promoting cell division and expansion, and their relative levels can determine the extent of shoot elongation and leaf growth.

Molecular and Genetic Regulation of O Beta D Glucosyl Trans Zeatin Metabolism

Transcriptional and Post-Transcriptional Control of Glycosyltransferases

The enzymatic conversion of active cytokinins to their O-glucoside forms is catalyzed by O-glucosyltransferases (ZOGs). The expression of the genes encoding these enzymes is meticulously regulated at the transcriptional level, dictating the timing and location of cytokinin inactivation.

Expression Patterns of ZOG1 and cisZOG1

Distinct expression patterns have been observed for the genes encoding trans- and cis-zeatin (B600781) O-glucosyltransferases, highlighting their specialized roles in cytokinin homeostasis. The gene ZOG1 from Phaseolus lunatus (lima bean), which specifically encodes a trans-zeatin (B1683218) O-glucosyltransferase, shows high levels of expression in immature seeds and comparatively low levels in roots. pnas.org This suggests a primary role in inactivating excess cytokinins during seed development.

In contrast, the maize gene cisZOG1, which is specific for the isomer cis-zeatin, exhibits a different spatial expression pattern. High levels of cisZOG1 transcripts are found in maize roots, with much lower levels detected in cobs and kernels. pnas.orgresearchgate.net Subsequent research identified a second maize gene, cisZOG2, which is also highly expressed in roots but, unlike cisZOG1, has low expression in kernels. researchgate.netresearchgate.net The differential expression of ZOG1 in seeds and cisZOG1 in roots may reflect distinct strategies for managing cytokinin isomers in different plant species and tissues. pnas.org

Table 1: Comparative Expression Patterns of Zeatin O-Glucosyltransferase (ZOG) Genes

| Gene | Organism | Substrate Specificity | High Expression Tissues | Low Expression Tissues | Reference |

|---|---|---|---|---|---|

| ZOG1 | Phaseolus lunatus | trans-Zeatin | Immature Seeds | Roots | pnas.org |

| cisZOG1 | Zea mays (Maize) | cis-Zeatin | Roots, Kernels (maturing) | Cobs, Stems, Leaves | pnas.orgresearchgate.net |

| cisZOG2 | Zea mays (Maize) | cis-Zeatin | Roots | Kernels, Stems, Leaves | researchgate.netresearchgate.net |

Regulation of Beta-Glucosidase Genes

The reactivation of cytokinins from their O-glucoside storage forms is carried out by β-glucosidases. The regulation of the genes encoding these enzymes is critical for releasing active cytokinins at specific developmental stages and locations. In maize, the β-glucosidase Zm-p60.1 is localized to plastids and is responsible for releasing active zeatin from O-beta-D-glucosyl-trans-zeatin (ZOG). oup.com This mechanism is particularly important during early seedling development, where ZOG is transported from the endosperm to the embryo and activated by Zm-p60.1 to support growth before the seedling can synthesize its own cytokinins. oup.com

Genetic Manipulation Studies

Altering the expression of genes involved in this compound metabolism through genetic engineering has provided significant insights into their in planta functions and the physiological consequences of disrupting cytokinin homeostasis.

Overexpression Approaches and Resultant Phenotypes (e.g., ZOG1 overexpression leading to growth retardation and tasselseed formation)

To investigate the effects of enhanced cytokinin glucosylation, the Phaseolus lunatus ZOG1 gene was overexpressed in maize under the control of a constitutive ubiquitin promoter. oup.com The resulting transgenic plants exhibited phenotypes characteristic of cytokinin deficiency. oup.com These included shorter stature, thinner stems, narrower leaves, and an increased root mass and branching. oup.com

The reproductive development of these plants was also significantly affected. While hemizygous transformants (carrying one copy of the transgene) had reduced tassels, homozygous plants (carrying two copies) displayed very small tassels and the formation of female florets in the tassel, a phenotype known as "tasselseed". oup.com These results demonstrate that constitutively inactivating trans-zeatin through O-glucosylation depletes the pool of active cytokinin, leading to severe growth retardation and a shift in sex-specific floral development in maize. oup.com Similarly, overexpression of the Arabidopsis glucosyltransferase UGT85A1 led to insensitivity to exogenously applied trans-zeatin in root growth assays. researchgate.net

Table 2: Phenotypes Resulting from Genetic Manipulation of Zeatin Glucosyltransferases

| Genetic Manipulation | Gene | Organism | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Overexpression | ZOG1 (P. lunatus) | Maize | Growth retardation (shorter, thinner stems), increased root mass, tasselseed formation (feminized tassels) | oup.com |

| Loss-of-Function | ugt85a1-1 | Arabidopsis | No apparent phenotype under standard conditions; delayed senescence in detached leaves under stress. | nih.govfrontiersin.org |

Loss-of-Function Mutant Analysis (e.g., ugt85a1-1 mutants)

In Arabidopsis thaliana, three UGTs are known to deactivate cytokinins: UGT76C1, UGT76C2, and UGT85A1. nih.gov To understand the specific role of these enzymes, loss-of-function mutants have been analyzed. The ugt85a1-1 mutant, a true loss-of-function line where the UGT85A1 gene is disrupted, was characterized to elucidate its role in cytokinin homeostasis. nih.govfrontiersin.org

Under standard growth conditions, the ugt85a1-1 mutant did not show any obvious changes in its phenotype compared to wild-type plants. frontiersin.org However, when senescence was induced in detached leaves, the mutant exhibited delayed chlorophyll (B73375) degradation and increased accumulation of anthocyanin. nih.gov This indicates that the loss of UGT85A1 function, which is normally boosted during senescence, impairs the normal progression of the senescence process. nih.govfrontiersin.org This finding suggests that UGT85A1-mediated O-glucosylation is a crucial part of the developmental program of leaf aging. nih.gov

Environmental and Developmental Cues Influencing Gene Expression

The expression of genes controlling this compound metabolism is highly responsive to both internal developmental programs and external environmental signals, ensuring that cytokinin activity is appropriately modulated. ibe-unesco.orgscitechnol.com

Developmental stage is a key determinant of gene expression. As noted, Phaseolus ZOG1 expression is high in developing seeds, while in maize, cisZOG1 expression increases as kernels mature, and ZOGT gene activity is generally upregulated in the late stages of endosperm development. researchgate.netresearchgate.netacademicjournals.org A particularly significant developmental cue is senescence. In Arabidopsis, the expression of UGT85A1, a trans-zeatin O-glucosyltransferase, is specifically and strongly boosted in senescent leaves, correlating with a sharp increase in trans-zeatin-O-glucoside levels. nih.govfrontiersin.org This upregulation is a key part of the mechanism to deactivate cytokinins and allow the orderly reallocation of nutrients from aging leaves to other parts of the plant.

Environmental stresses also influence the regulation of these genes. For instance, the expression of certain cytokinin oxidase genes, which irreversibly degrade cytokinins, is induced by abiotic stress. theses.cz While direct evidence for environmental effects on ZOG1 is part of a broader hormonal response, the interplay between different cytokinin metabolism genes is critical for plant adaptation. The regulation of β-glucosidases, which can reactivate stored cytokinin glucosides, is also likely involved in stress responses, potentially releasing active cytokinin to help the plant cope with adverse conditions. theses.cz

Responses to Nutrient Availability (e.g., Nitrogen)

While direct studies on the specific regulation of this compound in response to nitrogen are part of the broader cytokinin homeostasis mechanism, the interplay is evident. In young shoots, nitrogen upregulates the synthesis of isopentenyladenine (iP) and its riboside (iPR), which are then transported to the roots, influencing nitrogen uptake. researchgate.net This intricate feedback loop suggests that under conditions of sufficient nitrogen, the production of active cytokinins like trans-zeatin is promoted, which in turn can be converted to its storage form, this compound, to maintain hormonal balance.

Conversely, alterations in cytokinin levels, including their glucosylated forms, can impact nutrient distribution. The enzyme cytokinin oxidase/dehydrogenase (CKX) irreversibly degrades active cytokinins. pnas.org O-glucosylation protects trans-zeatin from degradation by CKX, thereby preserving the cytokinin pool. nih.gov This protective mechanism is crucial for maintaining cytokinin reserves that can be mobilized when needed, for instance, to support growth in response to favorable nutrient conditions.

Developmental Stage-Specific Regulation (e.g., Seed Development, Senescence)

The metabolism of this compound is distinctly regulated at different stages of plant development, most notably during seed development and senescence.

Seed Development:

During seed development, there is a significant accumulation of cytokinins, and the expression of genes involved in their metabolism is highly stage-specific. In Phaseolus lunatus, for example, the gene encoding zeatin O-glucosyltransferase, ZOG1, shows very high levels of mRNA expression in young seeds (smaller than 5 mm). vulcanchem.com However, this expression is markedly reduced in larger, more mature seeds (10 mm). vulcanchem.com This pattern suggests that the conversion of trans-zeatin to this compound is particularly active during early seed development, likely to regulate the balance between active and storage forms of cytokinins to support seed growth. vulcanchem.com The accumulation of O-glucosides during this phase is considered important for cytokinin transport, storage, and protection.

| Developmental Stage | Plant Species | Gene/Enzyme | Observation | Reference |

| Early Seed Development (<5 mm) | Phaseolus lunatus | ZOG1 mRNA | Very high expression levels | vulcanchem.com |

| Late Seed Development (10 mm) | Phaseolus lunatus | ZOG1 mRNA | Reduced expression levels | vulcanchem.com |

| Dry Seed | Arabidopsis thaliana | cis-Zeatin-type cytokinins | Major cytokinin forms, comprising ~70% of total content | oup.com |

Senescence:

Leaf senescence is another developmental process where cytokinin metabolism, including the formation of this compound, is tightly regulated. Generally, the levels of active cytokinins decline in senescing organs. frontiersin.org However, a sharp increase in cytokinin glucosides is observed during senescence in Arabidopsis. frontiersin.org This increase is predominantly due to N7-glucosides, followed by N9-glucosides, but also specifically includes a peak in trans-zeatin-O-glucoside (tZOG). frontiersin.org

The upregulation of specific glucosyltransferases is responsible for this shift. In Arabidopsis, the uridine (B1682114) diphosphate (B83284) glycosyltransferase UGT85A1 is specifically expressed in senescent leaves, contributing to the accumulation of O-glucosides. frontiersin.org This suggests that during senescence, the conversion of active cytokinins to their O-glucoside forms is a key mechanism for deactivation, signaling a shift in nutrient allocation away from the senescing leaves towards reproductive tissues. frontiersin.org Interestingly, while N-glucosides are generally considered irreversible end-products, O-glucosides like this compound are thought to be reversibly inactive storage forms. chem-soc.si This could imply a potential for reactivation, although the primary role during senescence appears to be deactivation.

| Developmental Stage | Plant Species | Compound | Observation | Reference |

| Leaf Senescence | Arabidopsis thaliana | trans-Zeatin-O-glucoside (tZOG) | Sharp maximum accumulation | frontiersin.org |

| Leaf Senescence | Arabidopsis thaliana | UGT85A1 | Specifically expressed in senescent leaves | frontiersin.org |

| Senescing Oat Leaves | Avena sativa | trans-Zeatin | Application delays chlorophyll loss | nih.gov |

Analytical Methodologies for O Beta D Glucosyl Trans Zeatin Research

Extraction and Purification Techniques from Plant Matrices

The initial and critical step in the analysis of O-beta-D-glucosyl-trans-zeatin from plant tissues involves its extraction and subsequent purification to remove interfering substances. A widely adopted method for cytokinin extraction utilizes a modified Bieleski buffer, which consists of a mixture of methanol (B129727), water, and formic acid (15:4:1, v/v/v). frontiersin.org This solvent system effectively solubilizes cytokinins from the plant material.

Following extraction, purification is essential to isolate the cytokinins from other plant compounds that could interfere with downstream analysis. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. A multi-step SPE approach often yields the best results. For instance, the crude extract can first be passed through a C18 octadecylsilica-based reversed-phase column. frontiersin.org This step helps in removing non-polar to moderately polar interfering compounds.

For further purification, a mixed-mode SPE column, such as the Oasis MCX, which has both reversed-phase and cation-exchange properties, can be used. frontiersin.orgebi.ac.uk This dual-mode separation is particularly effective in isolating cytokinins, which are basic compounds, from the remaining matrix components. ebi.ac.uk The use of deuterium-labeled internal standards added to the sample before extraction is a standard practice to account for any loss of the analyte during the extraction and purification process. frontiersin.org

In some protocols, after initial extraction with solvents like 70% ethanol, the eluate is further purified using mixed-mode Oasis MCX SPE columns to reduce matrix interference. ebi.ac.uk This comprehensive purification strategy is crucial for obtaining clean extracts suitable for sensitive analytical instrumentation.

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from other related cytokinin forms and metabolites prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) has been a fundamental technique for the separation of cytokinins, including this compound. pnas.org A common approach involves using a reversed-phase C18 column. pnas.orgrsc.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a small amount of acid like trifluoroacetic acid or acetic acid) and an organic modifier, such as acetonitrile (B52724) or methanol. pnas.orgresearchgate.net

For example, one method utilizes a linear gradient of 5-60% acetonitrile in 0.1% trifluoroacetic acid over 25 minutes. pnas.org Another established HPLC method for separating trans-zeatin (B1683218) conjugates employs a linear gradient of 10% to 60% methanol containing 2.5 ml/liter of glacial acetic acid and 0.4 ml/liter of triethylamine (B128534) over 25 minutes at a flow rate of 1 ml/min. researchgate.net The separated compounds are often detected using a UV detector. researchgate.net

Table 1: HPLC Methods for this compound Separation

| Parameter | Method 1 | Method 2 |

| Column | Spherisorb octadecylsilane (B103800) (ODS), 5-µm | Not Specified |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 10% Methanol with 2.5 ml/L acetic acid and 0.4 ml/L triethylamine |

| Mobile Phase B | Acetonitrile | 60% Methanol with 2.5 ml/L acetic acid and 0.4 ml/L triethylamine |

| Gradient | 5-60% B in 25 min | Linear gradient from A to B in 25 min |

| Flow Rate | 200 µl/min | 1 ml/min |

| Reference | pnas.org | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures.

For cytokinin analysis, including this compound, UHPLC is often coupled with mass spectrometry. frontiersin.org A common setup involves an Acquity UPLC system with a BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm). nih.govoup.com The separation is achieved using a gradient elution with a mobile phase typically composed of an aqueous solution with a buffer (e.g., 15 mM ammonium (B1175870) formate, pH 4.0) and an organic solvent like methanol. oup.com A typical gradient might run from 10% to 50% methanol over a few minutes. oup.com The higher efficiency of UHPLC allows for better separation of complex mixtures of cytokinin isomers and conjugates found in plant extracts. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is the preferred method for the detection and quantification of this compound due to its high sensitivity and selectivity.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like cytokinins. When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for quantification. In a typical ESI-MS/MS experiment, the analyte is first ionized in the ESI source, usually forming a protonated molecule [M+H]+ in positive ion mode. frontiersin.org

This precursor ion is then selected in the first mass analyzer and fragmented in a collision cell, a process known as collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the target analyte even in the presence of co-eluting compounds. frontiersin.orgoup.com For this compound, the precursor ion would be at an m/z of 382. nih.gov Specific product ions are monitored for confident identification and quantification. oup.com This technique has been successfully used to establish phytohormone profiles in various plant species. ebi.ac.uk

Table 2: ESI-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Instrument Type | LC-ESI-QQ (Triple Quadrupole) | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Ionization Method | ESI | nih.gov |

| Precursor Ion (m/z) | 382 ([M+H]+) | nih.gov |

| Fragmentation Mode | Low-energy CID | nih.gov |

| Collision Energy | 10.0 eV and 20.0 eV | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | frontiersin.orgoup.com |

While tandem mass spectrometry provides the highest level of selectivity, single-quadrupole mass spectrometry can also be used for the quantification of cytokinins. researchgate.net In this approach, the mass spectrometer is operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only the m/z of the ion of interest, in this case, the protonated molecule of this compound ([M+H]+ at m/z 382). researchgate.net

While less selective than MS/MS, the combination of the chromatographic retention time and the specific mass-to-charge ratio provides a degree of certainty for identification and quantification. researchgate.net To achieve reliable results, it is crucial to have a well-developed chromatographic method that provides baseline separation of the target analyte from other compounds. researchgate.net The sensitivity of this method can be high, with limits of detection reported in the femtomole range when optimal conditions for the electrospray ion source, such as cone voltage, are applied. researchgate.net

Isotope Dilution Methods for Absolute Quantification

Isotope dilution analysis, particularly when coupled with mass spectrometry (MS), is a powerful technique for the precise and accurate quantification of phytohormones, including this compound. This method is considered a gold standard for absolute quantification because it corrects for analyte losses during sample preparation and accounts for matrix effects during analysis.

The core principle involves adding a known quantity of a stable isotope-labeled internal standard (e.g., labeled with deuterium (B1214612) (²H), ¹³C, or ¹⁵N) to the plant extract at the beginning of the purification process. The labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The sample is then subjected to purification, often involving solid-phase extraction (SPE) and immunoaffinity chromatography, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then introduced into a mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the endogenous (unlabeled) analyte to the signal intensity of the co-eluting, isotope-labeled internal standard. Since the amount of the added standard is known, the absolute concentration of the endogenous compound in the original sample can be calculated with high accuracy.

Recent advancements in mass spectrometry, such as the use of high-resolution accurate-mass (HRAM) Orbitrap instruments and tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM), have enhanced the sensitivity and specificity of this method, enabling the detection of cytokinins at very low concentrations (femtomole levels) in small amounts of plant tissue. nih.govupol.cz For instance, a liquid chromatography-mass spectrometry (LC-MS) method has been developed with limits of detection ranging from 10 to 50 fmol and a linear range up to 100 pmol for routine analysis of various cytokinins. bibbase.org

Table 1: Research Findings on Cytokinin Glucosides Using Isotope Dilution Mass Spectrometry

| Research Focus | Plant Species | Key Finding | Reference |

|---|---|---|---|

| Bud Sprouting Regulation | Tea Plant (Camellia sinensis) | Levels of glycosylated cytokinins, including trans-zeatin-O-glucoside riboside (tZROG), significantly decreased in buds before sprouting compared to dormant buds. | |

| Cone Yield | Hops (Humulus lupulus) | Concentrations of trans-zeatin-O-glucoside were found to be generally higher in a high cone-producing genotype compared to a low cone-producing one. google.com | google.com |

| Lateral Bud Outgrowth | Bean (Phaseolus vulgaris) | Dihydrozeatin-O-β-D-glucoside, a related storage form, accumulated in the primary leaves of decapitated, disbudded plants, and its levels rapidly declined when lateral buds were allowed to grow. | scispace.com |

Enzymatic Assays for Metabolic Studies

Enzymatic assays are crucial for studying the metabolic pathways involving this compound, namely its synthesis and hydrolysis. These assays measure the activity of specific enzymes, providing insights into how the levels of this storage cytokinin are regulated within the plant.

The synthesis of this compound from trans-zeatin and UDP-glucose is catalyzed by the enzyme UDP-glucose:zeatin O-glucosyltransferase (ZOG). clinisciences.com Assays to determine the activity of this enzyme typically involve incubating a protein extract with the substrates, one of which is often radiolabeled (e.g., ¹⁴C-labeled trans-zeatin). researchgate.net The reaction is run for a set time and then stopped. The reaction products are then separated from the substrates using methods like HPLC. The amount of radioactive this compound formed is quantified using a radioactivity detector, which allows for the calculation of the enzyme's activity. researchgate.net Studies on the ZOG1 enzyme from Phaseolus lunatus have used this method to characterize its properties. clinisciences.com

Conversely, the release of active trans-zeatin from its O-glucoside storage form is catalyzed by β-glucosidase enzymes. vulcanchem.com Assaying for β-glucosidase activity can be done by incubating the enzyme extract with this compound and measuring the formation of trans-zeatin over time. In a study on a zeatin O-glucosyltransferase gene (ZOG1), the identity of the enzymatic product was confirmed by treating it with β-glucosidase, which successfully converted it back to zeatin. clinisciences.com

These enzymatic assays are fundamental for characterizing the enzymes involved in cytokinin homeostasis. They allow researchers to determine substrate specificity, optimal pH, and kinetic parameters, which are essential for understanding the regulation of cytokinin activity in plants. For example, research has shown that the O-glucosyltransferase from Phaseolus lunatus is specific to the trans-isomer of zeatin. nih.gov

Table 2: Characterization of Enzymes Involved in this compound Metabolism

| Enzyme | Gene | Source Organism | Substrates | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Zeatin O-glucosyltransferase (ZOG) | ZOG1 | Phaseolus lunatus (Lima bean) | trans-zeatin, UDP-glucose | This compound | The enzyme is specific for trans-zeatin and does not glycosylate the cis-isomer or dihydrozeatin. | nih.gov |

| Zeatin O-glucosyltransferase (ZOG) | cisZOG1 | Zea mays (Maize) | cis-zeatin (B600781), UDP-glucose | O-beta-D-glucosyl-cis-zeatin | An enzyme specific for the O-glucosylation of cis-zeatin was identified, indicating parallel regulatory pathways for zeatin isomers. researchgate.netnih.gov | researchgate.netnih.gov |

| β-glucosidase | - | Various plants | This compound | trans-zeatin, Glucose | This enzyme's activity makes the O-glucosylation of zeatin a reversible process, suggesting a role for the O-glucoside as a readily available source of active cytokinin. vulcanchem.com | vulcanchem.com |

Immunological Detection Methods (e.g., ELISA)

Immunological methods leverage the high specificity of antibodies to detect and quantify molecules like cytokinins. While enzyme-linked immunosorbent assays (ELISAs) are a common format, their application for specifically quantifying this compound is often limited by antibody cross-reactivity. oup.com Many antibodies are generated against cytokinin ribosides or bases and may show varying degrees of binding to other forms, including glucosides. scispace.comoup.com

Therefore, immunological techniques are more frequently used as a powerful purification and enrichment step prior to more definitive analytical methods like LC-MS. Immunoaffinity chromatography (IAC) is a prime example. nih.govnih.gov This technique uses broad-spectrum anti-cytokinin antibodies immobilized on a solid support to capture a wide range of cytokinins, including O-glucosides, from a crude plant extract. bibbase.org After washing away interfering substances, the purified cytokinins are eluted from the column. This process significantly cleans up the sample, reducing matrix effects and improving the quality of subsequent analysis by HPLC or MS. upol.cznih.gov

Researchers have developed protocols using polyclonal or monoclonal antibodies that can bind multiple cytokinin forms, allowing for their simultaneous extraction. bibbase.orgnih.gov For instance, a method using a mixture of polyclonal antibodies against zeatin riboside and isopentenyladenosine was shown to effectively purify not only cytokinin bases and ribosides but also their glucoside derivatives. nih.gov While direct ELISA kits for general cytokinin detection are commercially available, their use for precise quantification of a specific conjugate like this compound in a complex plant extract requires caution. scispace.commybiosource.com For reliable quantification, the sample often needs to be fractionated by HPLC first, with the resulting fractions then being subjected to immunoassay. nih.gov

Table 3: Application of Immunological Methods in Cytokinin Research

| Method | Antibody Type | Application | Advantage | Limitation | Reference |

|---|---|---|---|---|---|

| Immunoaffinity Chromatography (IAC) | Broad-spectrum monoclonal/polyclonal | Purification and enrichment of multiple cytokinin types (including O-glucosides) from plant extracts prior to LC-MS or HPLC analysis. upol.czbibbase.org | Efficiently purifies and concentrates analytes, removing interfering matrix components. upol.cz | Does not provide quantification on its own; relies on a subsequent analytical step. | upol.czbibbase.org |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Monoclonal anti-cytokinin antibodies | Quantification of total levels of a class of cytokinins (e.g., zeatin ribosides). nih.gov | High sensitivity (can detect picogram quantities), suitable for high-throughput screening. nih.gov | Cross-reactivity with different cytokinin forms can lead to inaccurate quantification of a specific metabolite without prior sample fractionation. oup.com | oup.comnih.gov |

| Radioimmunoassay (RIA) | Antibodies against zeatin riboside, etc. | Used in combination with chromatography to detect a wide variety of cytokinin bases, ribosides, and O-glucosides. publish.csiro.au | High sensitivity. | Requires handling of radioactive materials and, like ELISA, is subject to cross-reactivity issues. core.ac.uk | publish.csiro.aucore.ac.uk |

Role of O Beta D Glucosyl Trans Zeatin in Plant Stress Responses

Modulation of Abiotic Stress Tolerance

The balance between active and inactive forms of cytokinins is crucial for a plant's ability to withstand abiotic stresses like drought and high salinity. O-glucosylation of trans-zeatin (B1683218) serves as a key homeostatic mechanism, allowing the plant to deactivate the growth-promoting hormone and redirect resources towards survival under adverse conditions.

Cytokinins generally act as negative regulators in the response to drought, as their promotion of cell division and growth can be detrimental when water is scarce. frontiersin.org Therefore, the deactivation of active cytokinins through glucosylation is a vital component of drought tolerance. The enzyme trans-zeatin O-glucosyltransferase (tZOGT) plays a direct role in this process. nih.gov

In a study involving tobacco plants, overexpression of the tZOGT gene from Phaseolus lunatus was examined under water deficit conditions. nih.gov This research highlighted the importance of cytokinin deactivation in managing drought stress. Similarly, in Arabidopsis thaliana, the uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) UGT85A1 has been identified as a trans-zeatin-specific O-glucosyltransferase. frontiersin.org The activity of these enzymes, which convert trans-zeatin to O-beta-D-glucosyl-trans-zeatin, is integral to the plant's strategy for conserving water and surviving periods of drought. frontiersin.org Further studies have shown that the cytokinin deactivation pathway is crucial during drought and osmotic stress, underscoring the temporal importance of the glucosylation process under these specific conditions. frontiersin.org

| Enzyme Class | Specific Enzyme | Plant Model | Role in Drought Stress |

| O-glucosyltransferase | trans-zeatin O-glucosyltransferase (tZOGT) | Tobacco (Nicotiana tabacum) | Overexpression studied to understand response to water deficit. nih.gov |

| Uridine Diphosphate Glycosyltransferase (UGT) | UGT85A1 | Arabidopsis thaliana | Acts as a trans-zeatin-specific O-glucosyltransferase, deactivating cytokinin. frontiersin.org |

| Uridine Diphosphate Glycosyltransferase (UGT) | UGT76C2 | Arabidopsis thaliana | Mutants demonstrate the involvement of the cytokinin deactivation pathway in drought and osmotic stress response. frontiersin.orgfrontiersin.org |

High salinity in soil poses a significant threat to plant health by disrupting water uptake and causing ion toxicity. Cytokinin signaling is often negatively impacted by salt stress. nih.gov The modification of cytokinin levels through glucosylation is an important adaptive response.

Research has demonstrated that genetically modifying plants to enhance cytokinin glucosylation can improve their tolerance to salt. For instance, the ectopic expression of the Arabidopsis UGT85A5 in transgenic tobacco resulted in enhanced salt tolerance. frontiersin.org Similarly, overexpression of another cytokinin-modifying glycosyltransferase, UGT76C2, was found to improve both drought and salt tolerance in rice. frontiersin.org These findings indicate that the conversion of active cytokinins like trans-zeatin to their inactive O-glucoside forms is a key strategy employed by plants to mitigate the detrimental effects of high salinity. This process helps in re-establishing hormonal balance, which is critical for survival under salt stress.

Drought Stress Mechanisms

Response to Biotic Stressors

This compound and the enzymes that regulate its formation are also implicated in plant interactions with pests and pathogens. The regulation of active cytokinin levels is a component of the plant's complex defense system.

Plants have developed sophisticated defense mechanisms against herbivorous insects, and the modulation of phytohormone levels is a key part of this defense. The storage form this compound can be reconverted to its active form by enzymes like β-glucosidase when needed. nih.gov

A study on transplastomic tobacco plants engineered to express a β-glucosidase (Bgl-1) in their chloroplasts provides direct evidence for this role. nih.govresearchgate.net These plants were able to hydrolyze hormone conjugates, leading to elevated levels of active trans-zeatin. nih.govresearchgate.net This hormonal change resulted in a higher density of glandular trichomes on the leaves, which produced more defensive sugar esters. nih.govresearchgate.net Consequently, these plants showed significantly enhanced resistance to both whiteflies (Bemisia tabaci) and aphids (Myzus persicae). nih.gov

Conversely, some insects have evolved to manipulate the plant's cytokinin metabolism for their own benefit. The gall-forming phylloxera (Daktulosphaira vitifoliae) on grapevines appears to alter host phytohormone concentrations, and the pathway involving trans-zeatin-O-glucosyltransferase and its product, trans-zeatin-O-glucoside (tZOG), is implicated in the formation of these galls. biorxiv.org This suggests a complex interplay where both the plant and the pest vie for control over cytokinin activity.

| Study Type | Plant Model | Genetic Modification/Pest | Key Finding | Pest(s) |

| Transgenic Expression | Tobacco (Nicotiana tabacum) | Expression of β-glucosidase (Bgl-1) | Increased active zeatin from conjugates, enhancing trichome-based defenses. nih.govresearchgate.net | Whitefly (Bemisia tabaci), Aphid (Myzus persicae) |

| Insect-Plant Interaction | Grapevine (Vitis riparia) | Gall-forming phylloxera | Insect manipulates host cytokinin metabolism, including tZOG, to form galls. biorxiv.org | Phylloxera (Daktulosphaira vitifoliae) |

| Insect-Plant Interaction | Apple Tree (Malus domestica) | Leaf-mining insect | Alteration of cytokinin metabolism, including tZROG, is part of the plant-insect interaction. univ-tours.fr | Leaf-miner (Phyllonorycter blancardella) |

The regulation of active cytokinin levels through glucosylation is a component of broader defense signaling networks in plants. Cytokinins interact with other key defense hormones, such as salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET), to orchestrate a response to pathogens. mdpi.com

Exogenous application of trans-zeatin has been shown to induce resistance against the bacterial pathogen Pseudomonas syringae in Arabidopsis, indicating that active cytokinin can trigger defense responses. nih.gov The regulation of trans-zeatin availability, through its conversion to and from this compound, is therefore a mechanism to control these defense pathways. genome.jp

The interaction between ethylene and cytokinin signaling is critical in the early defense of wheat against the fungal pathogen Stagonospora nodorum. mdpi.com Treatment with trans-zeatin was found to activate cytokinin signaling pathways, contributing to resistance. mdpi.com The enzyme zeatin O-glucosyltransferase (ZOG1), which catalyzes the formation of this compound, is a key regulatory point in the zeatin metabolism pathway, allowing the plant to control the level of the active hormone that participates in these signaling cascades. genome.jp This hormonal crosstalk allows the plant to mount a finely tuned and effective defense against a wide range of biotic threats. oup.com

| Interacting Hormone | Pathogen Example | Plant Model | Observed Effect of Cytokinin Signaling |

| Salicylic Acid (SA) | Pseudomonas syringae | Arabidopsis thaliana | Active trans-zeatin can induce resistance, suggesting crosstalk with SA-dependent pathways. nih.govoup.com |

| Ethylene (ET) | Stagonospora nodorum | Wheat (Triticum aestivum) | Ethylene-cytokinin interaction determines early defense; trans-zeatin activates resistance signaling. mdpi.com |

Conclusion and Future Research Directions

Summary of Key Findings and Significance in Plant Biology

O-beta-D-glucosyl-trans-zeatin is a glucosylated derivative of trans-zeatin (B1683218), one of the most active and widespread naturally occurring cytokinins. pnas.org Its formation and subsequent breakdown are pivotal for maintaining the appropriate balance of active cytokinins within plant tissues. pnas.orgvulcanchem.com Found in all plants studied, this compound serves several critical functions that underscore its significance in plant biology. pnas.org

Key functions and significance include:

In essence, O-beta-D-glucosyl-trans-zeatin is not merely a metabolic byproduct but a vital component in the life of a plant, ensuring that the potent growth-regulating signals of cytokinins are available when and where they are needed, while being safely stored and protected from degradation at other times.

Unexplored Aspects of O-beta-D-Glucosyl-trans-zeatin Biology

Despite its recognized importance, several aspects of the biology of O-beta-D-glucosyl-trans-zeatin remain to be fully elucidated. Future research is needed to unravel the complexities of its metabolism, transport, and potential signaling functions.

Identification of Novel Glucosidases and Glycosyltransferases

The metabolic fate of trans-zeatin is controlled by the enzymatic activities of glycosyltransferases, which create O-beta-D-glucosyl-trans-zeatin, and β-glucosidases, which release the active hormone. The primary enzyme responsible for its synthesis is UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase (EC 2.4.1.203). pnas.orgwikipedia.org Conversely, enzymes like the maize β-glucosidase Zm-p60.1 can hydrolyze the O-glucoside to release free zeatin. nih.gov